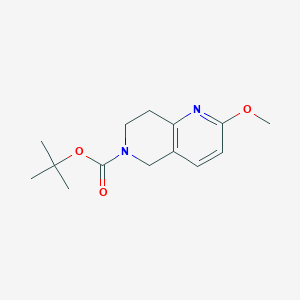

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines

Properties

IUPAC Name |

tert-butyl 2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-11-10(9-16)5-6-12(15-11)18-4/h5-6H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTMSUUXVJCXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The 1,6-naphthyridine scaffold is frequently assembled via cyclocondensation reactions. Source details the use of 4-chloropyridine derivatives (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate) condensed with amines or carbonyl compounds. For example, reacting 4-chloronicotinate with methyl phenylacetate in the presence of piperidine yields the bicyclic framework. Adapting this approach, 4-methoxypyridine-3-carboxylate could serve as a precursor to integrate the methoxy group early in the synthesis.

Pyridone-Based Routes

Alternative routes from pyridones involve annulation with malonamide or diethyl malonate. Source reports the condensation of 4-aminonicotinonitrile with diethyl malonate in sodium ethoxide/ethanol to form 1,6-naphthyridin-2(1H)-ones. Hydrogenation of the resultant lactam could yield the 7,8-dihydro intermediate, though direct methoxy incorporation in such systems remains unexplored in the provided literature.

Methoxy Group Introduction: Nucleophilic Aromatic Substitution

Chloro-to-Methoxy Substitution

The most efficient route to the target compound involves substituting a C2-chloro precursor with methoxide. Source synthesizes tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, which can undergo nucleophilic displacement.

Procedure :

-

Substrate Preparation : 2-Chloro-7,8-dihydro-1,6-naphthyridine (1.0 eq) is dissolved in anhydrous DMF under nitrogen.

-

Methoxylation : Sodium methoxide (2.5 eq) is added, and the mixture is heated to 80°C for 12 hours.

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (EA:hexanes, 1:3) to yield 2-methoxy-7,8-dihydro-1,6-naphthyridine.

Key Data :

-

Yield : 68–75%

-

Reaction Monitoring : LCMS (m/z 207.1 [M+H]⁺) and ¹H NMR (δ 3.87 ppm, singlet, OCH₃).

Boc Protection of the N6 Amine

The final step involves protecting the secondary amine at position N6 using Boc anhydride. Source provides a validated protocol:

Procedure :

-

Reaction Setup : 2-Methoxy-7,8-dihydro-1,6-naphthyridine (1.0 eq) is dissolved in dichloromethane/water (1:1, 0.1 M).

-

Boc Protection : Boc anhydride (1.5 eq) and sodium bicarbonate (1.4 eq) are added. The mixture is stirred at 15°C for 2 hours.

-

Workup : The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. Purification by recrystallization (ethyl acetate/hexanes) affords the final product.

Key Data :

-

Yield : 79–85%

-

¹H NMR : δ 1.45 ppm (s, 9H, Boc CH₃), 3.85 ppm (s, 3H, OCH₃), 4.20–4.35 ppm (m, 2H, CH₂).

Comparative Analysis of Synthetic Routes

*Theoretical estimate based on analogous reactions.

Scalability and Process Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is being investigated for its potential therapeutic effects. Research has indicated that naphthyridine derivatives can exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that compounds with naphthyridine moieties can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of topoisomerase enzymes. For instance, a review highlighted various naphthyridine derivatives' anticancer activities and their mechanisms of action, including cell cycle arrest and DNA intercalation .

- Antimicrobial Activity : The compound is also being explored for its antimicrobial properties. Naphthyridine derivatives have been reported to possess activity against a range of bacterial strains, making them candidates for developing new antibiotics.

Biological Studies

The compound is under investigation for its interaction with specific molecular targets within biological systems. This includes:

- Enzyme Inhibition : The mechanism of action typically involves the inhibition of enzymes that are crucial in various biochemical pathways. For example, studies on similar compounds indicate potential interactions with protein kinases and other critical enzymes involved in cancer progression .

Industrial Applications

In industrial settings, this compound can serve as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to be utilized in:

- Catalysis : The compound may act as a catalyst in organic reactions due to its functional groups that facilitate various chemical transformations.

Case Study 1: Anticancer Mechanism Exploration

A study published in the Egyptian Journal of Chemistry reviewed the anticancer potentials of naphthyridine derivatives, including those structurally similar to tert-butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine. The findings indicated that these compounds could induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

Case Study 2: Synthesis and Biological Evaluation

Research conducted on the synthesis of naphthyridine analogs demonstrated the efficacy of these compounds against various cancer cell lines. The study highlighted that modifications to the naphthyridine structure could enhance biological activity and selectivity toward cancer cells .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-1,6-naphthyridine: Lacks the tert-butyl and carboxylate groups.

tert-Butyl 1,6-naphthyridine-6-carboxylate: Lacks the methoxy group.

7,8-Dihydro-1,6-naphthyridine: Lacks the tert-butyl, methoxy, and carboxylate groups.

Uniqueness

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its functional groups, which can confer specific chemical and biological properties not found in similar compounds.

Biological Activity

The compound tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 2757731-96-5) is a member of the naphthyridine family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.32 g/mol

- Structure : The compound features a naphthyridine core with a tert-butyl and methoxy group, contributing to its unique properties.

Pharmacological Properties

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

- Acetylcholinesterase Inhibition : Some studies indicate that naphthyridine derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions in neurodegenerative conditions .

- COX Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. The selectivity towards COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .

Case Studies

- In Vitro Studies :

- Neuroprotective Assays :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, a Pd₂(dba)₃ catalyst with a phosphine ligand (e.g., PA-(4-(CO₂Et)C₆H₄)) in dioxane at 130°C achieves cyclization with moderate yields (~54%) . Optimization includes adjusting catalyst loading (2.5–5 mol%), ligand ratios (7:1 ligand-to-Pd), and solvent polarity to minimize side reactions. Post-synthesis purification involves flash column chromatography with gradient eluents (e.g., PhMe:EtOAc followed by PhMe:acetone) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the methoxy group resonates at ~3.8 ppm. The naphthyridine core protons show splitting patterns between 3.0–4.5 ppm (CH₂ groups) and aromatic protons at 7.0–8.5 ppm .

- IR : Strong carbonyl (C=O) stretches at ~1720 cm⁻¹ (carbamate) and ~1633 cm⁻¹ (naphthyridine ring) .

- X-ray Diffraction : Confirms the bicyclic structure and stereochemistry via single-crystal analysis, often after recrystallization from CH₂Cl₂:petroleum ether .

Q. How is this compound utilized as a synthetic intermediate in heterocyclic chemistry?

- Methodological Answer : The tert-butyl carbamate acts as a protecting group for secondary amines, enabling further functionalization at the 3-position of the naphthyridine core. For example, it is a precursor in synthesizing ADC (antibody-drug conjugate) linkers, where the carbamate is deprotected to generate free amines for bioconjugation . Derivatives like tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate are intermediates in tricyclic 5-deaza antifolate synthesis .

Advanced Research Questions

Q. What experimental challenges arise in resolving conflicting spectral data for this compound, particularly in distinguishing regioisomers?

- Methodological Answer : Overlapping signals in NMR (e.g., diastereotopic CH₂ protons) can complicate structural assignment. Advanced strategies include:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve adjacent substituents.

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the dihydronaphthyridine ring .

- Crystallography : Definitive structural confirmation, especially when regioisomers form during synthesis (e.g., tert-butyl 2-chloro vs. 3-chloro derivatives) .

Q. How do catalytic systems influence the stereochemical outcome in the synthesis of naphthyridine derivatives?

- Methodological Answer : The choice of ligand and solvent critically affects stereoselectivity. For instance, bulky phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) favor axial chirality in the naphthyridine core, while polar aprotic solvents (dioxane) stabilize transition states for ring closure. Contradictions in enantiomeric excess (ee) across studies often stem from trace moisture or oxygen affecting catalyst activity .

Q. What strategies mitigate byproduct formation during the deprotection of the tert-butyl carbamate group?

- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) is standard but risks side reactions like ring oxidation. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.